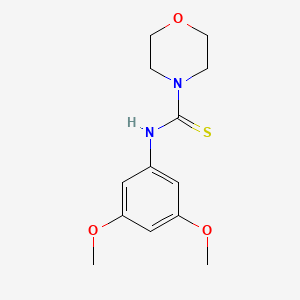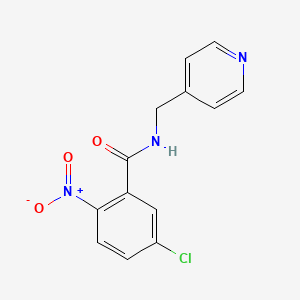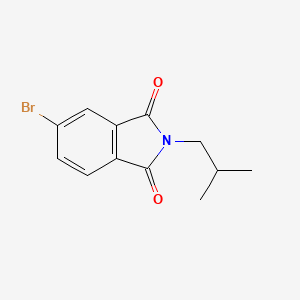
4-bromo-N-isobutylphthalimide
Übersicht
Beschreibung
4-bromo-N-isobutylphthalimide is an organic compound with the molecular formula C12H12BrNO2 It is a derivative of phthalimide, where the nitrogen atom is substituted with an isobutyl group and one of the aromatic hydrogen atoms is replaced by a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-isobutylphthalimide typically involves the bromination of N-isobutylphthalimide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually conducted under reflux conditions to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-N-isobutylphthalimide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields the corresponding azide derivative, while oxidation with hydrogen peroxide forms the N-oxide .
Wissenschaftliche Forschungsanwendungen
4-bromo-N-isobutylphthalimide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 4-bromo-N-isobutylphthalimide depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific derivative or application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-bromophthalimide: Similar in structure but lacks the isobutyl group.
N-isobutylphthalimide: Similar but without the bromine atom.
4-bromo-N-methylphthalimide: Similar but with a methyl group instead of an isobutyl group.
Uniqueness
4-bromo-N-isobutylphthalimide is unique due to the presence of both the bromine atom and the isobutyl group, which confer distinct reactivity and properties. This combination allows for specific applications in organic synthesis and material science that are not possible with other similar compounds .
Eigenschaften
IUPAC Name |
5-bromo-2-(2-methylpropyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-7(2)6-14-11(15)9-4-3-8(13)5-10(9)12(14)16/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPRIVSTPSNYJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

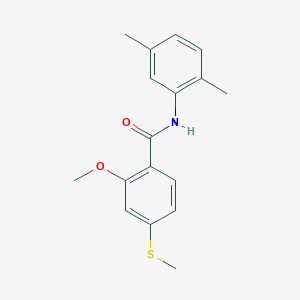
![2-[(2,4-dichlorophenyl)methyl-propylamino]ethanol](/img/structure/B5825083.png)
![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5825093.png)
![2-[(4-chlorophenyl)methyl]-5-(2-methylphenyl)tetrazole](/img/structure/B5825104.png)
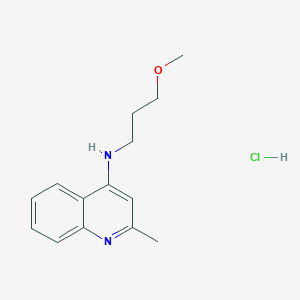
![2-(3-bromophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5825113.png)

![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5825125.png)
![N,N-diethyl-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B5825129.png)
![(3E)-5-(4-fluorophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one](/img/structure/B5825133.png)
![3,4-dichloro-N-[(4-ethylphenoxy)-methylphosphoryl]aniline](/img/structure/B5825145.png)

